2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide
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Overview
Description
2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps:
Formation of the Chromene Moiety: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and a suitable enone under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Benzamide Structure: The benzamide moiety can be synthesized by reacting an appropriate amine with benzoyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the chromene derivative with the benzamide derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs due to its potential biological activities.
Biological Studies: It can be used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: The compound can be explored for its potential use in the development of new materials with unique properties.
Chemical Biology: It can be used as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The cyano group and chromene moiety can interact with enzymes and receptors, leading to modulation of their activity. The benzamide structure can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds also feature a benzamide structure and are known for their diverse biological activities.
Indole Derivatives: Indole-based compounds share some structural similarities and are widely studied for their pharmacological properties.
Pyrimidine Derivatives: These compounds have a similar aromatic ring structure and are used in various therapeutic applications.
Uniqueness
2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide is unique due to its combination of a chromene moiety, a cyano group, and a benzamide structure. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[(3-cyanochromen-2-ylidene)amino]-N-[(4-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-17-10-12-18(13-11-17)16-27-24(29)21-7-3-4-8-22(21)28-25-20(15-26)14-19-6-2-5-9-23(19)30-25/h2-14H,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENHSMIPJLMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=C3C(=CC4=CC=CC=C4O3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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